molecular formula C15H10ClN3O4S B11058461 2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11058461
M. Wt: 363.8 g/mol
InChI Key: XBLDYWOQRSMHEI-UHFFFAOYSA-N
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Description

2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a benzoic acid moiety, and a dihydroxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as potassium hydroxide (KOH) for deprotonation and palladium on carbon (Pd/C) for catalytic hydrogenation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3).

Scientific Research Applications

2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C15H10ClN3O4S

Molecular Weight

363.8 g/mol

IUPAC Name

2-chloro-5-[3-(2,4-dihydroxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C15H10ClN3O4S/c16-11-4-1-7(5-10(11)14(22)23)19-13(17-18-15(19)24)9-3-2-8(20)6-12(9)21/h1-6,20-21H,(H,18,24)(H,22,23)

InChI Key

XBLDYWOQRSMHEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)O)O)C(=O)O)Cl

Origin of Product

United States

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